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molecular formula C2H2ClN3S B127521 5-Chloro-1,3,4-thiadiazol-2-amine CAS No. 37566-40-8

5-Chloro-1,3,4-thiadiazol-2-amine

Cat. No. B127521
M. Wt: 135.58 g/mol
InChI Key: OPGJORQBYBKWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208629B2

Procedure details

Morpholine (200 μl) was added to a solution of 2-amino-5-chloro-1,3,4-thiadiazole (60 mg) in ethanol (2 ml) and the mixture heated in a sealed vial at 40° C. for 6 hours. The ethanol was evaporated from the cooled reaction under vacuum, the residue diluted with water and filtered. The filtrate was extracted with ethyl acetate (x2), the extracts dried (MgSO4) and the solvent removed under vacuum to give 2-amino-5-morpholinyl-1,3,4-thiadiazole.
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[NH2:7][C:8]1[S:9][C:10](Cl)=[N:11][N:12]=1>C(O)C>[NH2:7][C:8]1[S:9][C:10]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[N:11][N:12]=1

Inputs

Step One
Name
Quantity
200 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC(=NN1)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated from the cooled reaction under vacuum
ADDITION
Type
ADDITION
Details
the residue diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (x2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=NN1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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